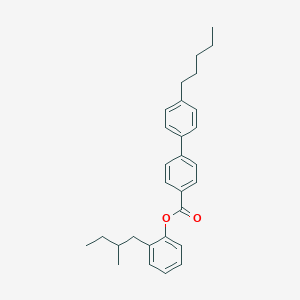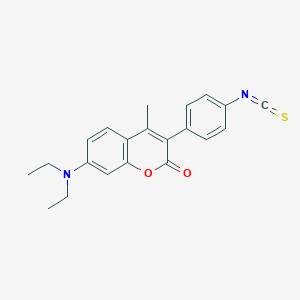
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin (DEAMC) is a fluorescent probe molecule that is widely used in scientific research. It is a coumarin derivative that has a high quantum yield and is highly sensitive to changes in its environment. DEAMC is commonly used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
作用机制
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is a fluorescent probe molecule that works by emitting light when excited by a specific wavelength of light. It has a high quantum yield and is highly sensitive to changes in its environment. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. It has been used to study the effects of various drugs and toxins on cells and tissues.
Biochemical and Physiological Effects:
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of protein kinase C (PKC) activity. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has also been shown to modulate the activity of various enzymes, including phospholipase C (PLC), phospholipase A2 (PLA2), and diacylglycerol kinase (DGK). 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to affect the structure and function of biological membranes.
实验室实验的优点和局限性
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe molecule that can be used to study a wide range of biological processes. It is also relatively easy to synthesize and is commercially available. However, 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has some limitations. It is not suitable for use in live-cell imaging studies due to its toxicity. It is also sensitive to changes in pH and temperature, which can affect its fluorescence properties.
未来方向
There are several future directions for research on 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. One area of research is the development of new fluorescent probe molecules that are less toxic and more stable than 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. Another area of research is the development of new methods for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin, particularly its effects on cellular signaling pathways and membrane structure and function.
合成方法
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin can be synthesized using a variety of methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Suzuki coupling reaction. The most commonly used method for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then reacted with diethylamine and isothiocyanate to form 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin.
科学研究应用
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is widely used in scientific research as a fluorescent probe molecule. It is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is also used to study the structural and functional properties of biological membranes. It has been used to study the effects of various drugs and toxins on cells and tissues.
属性
CAS 编号 |
107743-39-5 |
|---|---|
产品名称 |
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin |
分子式 |
C21H20N2O2S |
分子量 |
364.5 g/mol |
IUPAC 名称 |
7-(diethylamino)-3-(4-isothiocyanatophenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C21H20N2O2S/c1-4-23(5-2)17-10-11-18-14(3)20(21(24)25-19(18)12-17)15-6-8-16(9-7-15)22-13-26/h6-12H,4-5H2,1-3H3 |
InChI 键 |
YALJZNKPECPZAS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C |
其他 CAS 编号 |
107743-39-5 |
同义词 |
7-DEAICP-methylcoumarin 7-diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



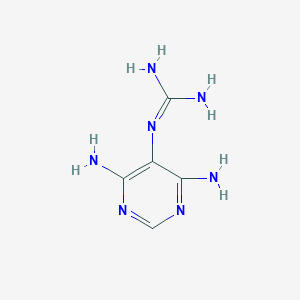
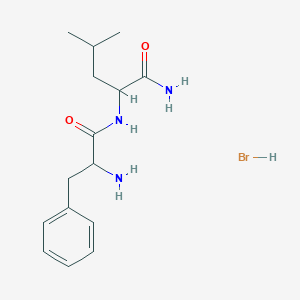
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

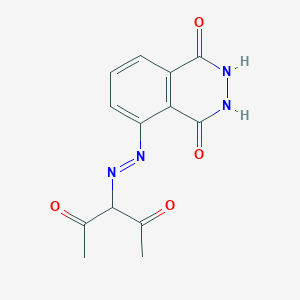
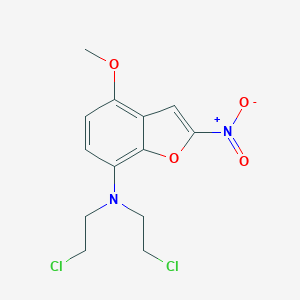

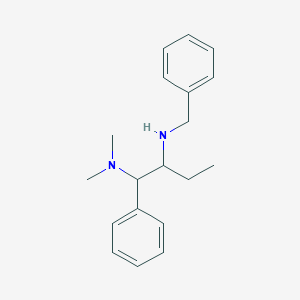

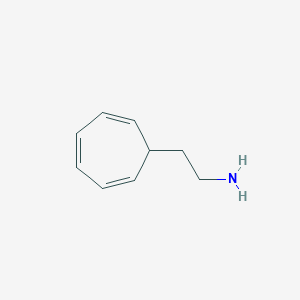
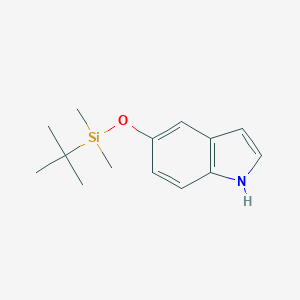
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)

